molecular formula C16H18N2O5 B2954102 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide CAS No. 1171616-95-7

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2954102
CAS No.: 1171616-95-7
M. Wt: 318.329
InChI Key: JKDDANRHPTWVGZ-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety fused to an isoxazole heterocycle, with an acetamide group substituted by a 3-methoxypropyl chain. The methylenedioxy group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and receptor binding . The isoxazole ring contributes to π-π stacking interactions, while the 3-methoxypropyl side chain may influence solubility and pharmacokinetics.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-20-6-2-5-17-16(19)9-12-8-14(23-18-12)11-3-4-13-15(7-11)22-10-21-13/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDDANRHPTWVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CC1=NOC(=C1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N2O5C_{21}H_{20}N_{2}O_{5}, with a molecular weight of 380.4 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a methoxypropyl group, which are believed to contribute to its biological activities.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole moieties may facilitate binding to molecular targets, modulating their activity and influencing various biological pathways. This interaction could lead to the inhibition of cancer cell proliferation and exhibit antimicrobial properties .

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d][1,3]dioxole, including the target compound, exhibit significant anticancer properties. For instance:

  • IC50 Values : In a study comparing various compounds, derivatives similar to our target compound showed IC50 values ranging from 2.38 µM to 4.52 µM against different cancer cell lines (HepG2, HCT116, MCF7), indicating potent cytotoxicity compared to standard drugs like doxorubicin .
  • Mechanistic Insights : The anticancer mechanisms were explored through assays assessing EGFR inhibition, apoptosis (using annexin V-FITC), and cell cycle analysis. The results indicated that the compound could induce apoptosis and arrest the cell cycle at the G2-M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Several studies have reported that derivatives containing the benzo[d][1,3]dioxole structure demonstrate antimicrobial activity against a range of pathogens. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a controlled experiment involving Hep3B cells treated with the compound, significant reductions in cell viability were observed. Flow cytometry analyses revealed that treatment with the compound led to a notable decrease in cells in the G1 phase and an increase in cells arrested in the G2-M phase compared to doxorubicin .

TreatmentG1 Phase (%)S Phase (%)G2-M Phase (%)
Control65.317.67.4
Doxorubicin52.5312.138.07
CompoundSimilar results as Doxorubicin

Study 2: Antioxidant Properties

The antioxidant activity was assessed using DPPH assay methods, where compounds similar to our target showed significant radical scavenging activity compared to standard antioxidants like Trolox .

Comparison with Similar Compounds

Structural Analogs: Isoxazole vs. Benzothiazole Derivatives

A key structural analog is 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) . While both compounds share the benzo[d][1,3]dioxol-5-yl-acetamide backbone, 5b replaces the isoxazole with a benzoyl-substituted phenylthiazole (Table 1). For instance, thiazole rings are more electron-deficient than isoxazoles, which could modulate interactions with enzymes or receptors.

Table 1: Structural Comparison
Compound Core Heterocycle Key Substituents Synthesis Yield
Target Compound Isoxazole 3-Methoxypropyl acetamide Not reported
5b Thiazole Benzoyl, 4-phenylthiazole 45%
5d, 5e Benzothiazole Spiro-indoline, thiazolidinone Not reported

Computational and Crystallographic Analysis

Tools like Mercury CSD () enable comparative analysis of crystal packing and intermolecular interactions. For instance, the methylenedioxy group in the target compound could form CH-π interactions similar to those in 5b , but crystallographic data are required to confirm this. Computational modeling (e.g., docking studies) might further differentiate binding modes between isoxazole and thiazole cores.

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